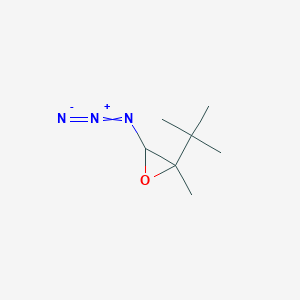
3-Azido-2-tert-butyl-2-methyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azido-2-tert-butyl-2-methyloxirane is an organic compound characterized by the presence of an azide group, a tert-butyl group, and a methyloxirane ring. This compound is of interest due to its unique chemical structure and reactivity, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-2-tert-butyl-2-methyloxirane typically involves the reaction of 2-tert-butyl-2-methyloxirane with sodium azide. The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) under mild conditions to facilitate the nucleophilic substitution of the azide ion (N₃⁻) on the oxirane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Azido-2-tert-butyl-2-methyloxirane undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Reduction: LiAlH₄ or Pd/C with H₂.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products Formed
Substitution: Alkyl azides.
Reduction: Primary amines.
Cycloaddition: Triazoles.
Scientific Research Applications
3-Azido-2-tert-butyl-2-methyloxirane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Azido-2-tert-butyl-2-methyloxirane involves its reactivity as an azide compound. The azide group can act as a nucleophile, participating in substitution and cycloaddition reactions. The oxirane ring can undergo ring-opening reactions, leading to the formation of various functionalized products . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
2-Azido-2-methylpropane: Similar in structure but lacks the oxirane ring.
3-Azido-2-methyl-2-propanol: Contains a hydroxyl group instead of the oxirane ring.
2-Azido-2-methylbutane: Similar in structure but with a different alkyl chain.
Uniqueness
3-Azido-2-tert-butyl-2-methyloxirane is unique due to the presence of both an azide group and an oxirane ring, which imparts distinct reactivity and versatility in chemical synthesis. Its combination of functional groups allows for a wide range of chemical transformations and applications that are not possible with simpler azides or oxiranes .
Properties
CAS No. |
62848-80-0 |
|---|---|
Molecular Formula |
C7H13N3O |
Molecular Weight |
155.20 g/mol |
IUPAC Name |
3-azido-2-tert-butyl-2-methyloxirane |
InChI |
InChI=1S/C7H13N3O/c1-6(2,3)7(4)5(11-7)9-10-8/h5H,1-4H3 |
InChI Key |
OVZUOCRJOQGOBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)N=[N+]=[N-])C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


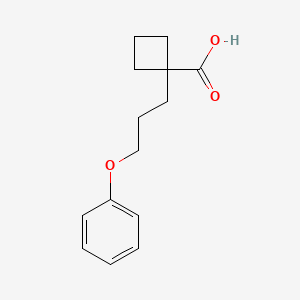
![2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane](/img/structure/B14505429.png)
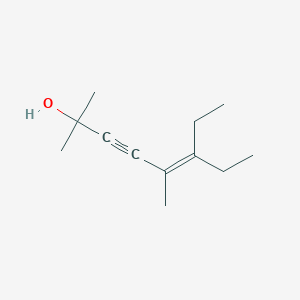
![1-[(1R)-9-Benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethan-1-one](/img/structure/B14505442.png)
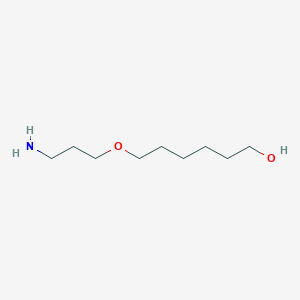
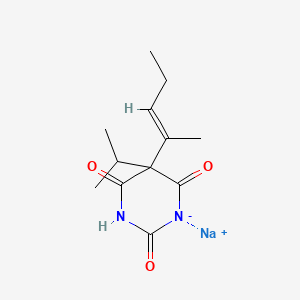
![[3-(2-Methoxyethoxy)propyl]silanetriol](/img/structure/B14505471.png)
![[3,4-Diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14505472.png)
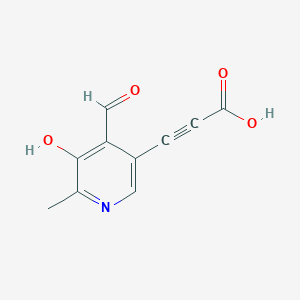

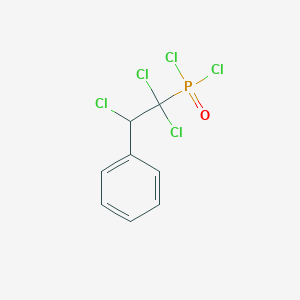
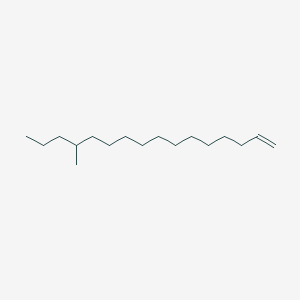
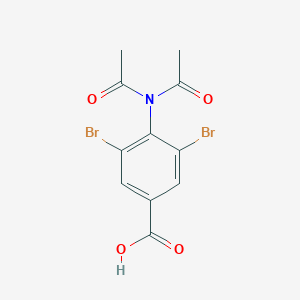
![Ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B14505506.png)
